REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[CH3:15]OS(OC)(=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[C:1]([C:5]1[C:6]([O:12][CH3:15])=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.24 mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 95° C. for 6 hours and at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam bath for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The water is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is added portion-wise
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with 3 × 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ether and the extract is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=CC1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |